molecular formula C56H78O12S B1255375 Ashwagandhanolide

Ashwagandhanolide

Cat. No. B1255375
M. Wt: 975.3 g/mol
InChI Key: OCURLCGFNKYNMO-DHHZIUIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ashwagandhanolide is a natural product found in Withania somnifera with data available.

Scientific Research Applications

Ashwagandhanolide as a Potential Anticancer Agent

Ashwagandhanolide has been identified as a potential drug targeting breast cancer. Molecular docking and dynamic simulations revealed its capability to inhibit key proteins expressed during breast cancer, including estrogen receptor alpha, 17-beta-hydroxysteroid dehydrogenase type 1, topoisomerase II alpha, and p73 tetramerization domain. Additionally, Ashwagandhanolide remained stable within the binding cavity of these proteins, forming a stable protein-ligand complex throughout simulations. Its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties confirmed moderate intestinal permeability, good intestinal absorption, and low mutagenicity, hepatotoxicity, and skin sensitization. This highlights Ashwagandhanolide’s potential as an anticancer agent, though further in vitro and in vivo studies are necessary before clinical trials (Gowtham et al., 2022).

Ashwagandhanolide and Neuroprotective Effects

Ashwagandhanolide, a bioactive dimeric thiowithanolide isolated from Withania somnifera, exhibited growth inhibition against various human cancer cell lines, including gastric, breast, central nervous system, colon, and lung cancers. Moreover, it inhibited lipid peroxidation and the activity of the enzyme cyclooxygenase-2 in vitro. These findings suggest Ashwagandhanolide’s potential in neuroprotection and as an anticancer agent (Subbaraju et al., 2006).

Ashwagandhanolide in Mental Health and Stress Relief

Studies indicate Ashwagandha, and by extension, its constituent Ashwagandhanolide, may have therapeutic benefits in mental health and stress relief. Ashwagandha has been traditionally used in Ayurvedic medicine for its anti-inflammatory, antitumor, antistress, antioxidant, immunomodulatory, hemopoietic, and rejuvenating properties. It also appears to exert a positive influence on the endocrine, cardiopulmonary, and central nervous systems. While the exact mechanisms of these properties are not fully understood, preliminary studies suggest Ashwagandha and its constituents like Ashwagandhanolide could have a broad therapeutic impact with little or no associated toxicity (Mishra, Singh, & Dagenais, 2000).

properties

Product Name

Ashwagandhanolide

Molecular Formula

C56H78O12S

Molecular Weight

975.3 g/mol

IUPAC Name

(2R)-2-[(1S)-1-[(4S,5R,6S,8S,9S,10R,13S,14S,17R)-6-[[(4S,5R,6S,8S,9S,10R,13S,14S,17R)-4,5-dihydroxy-17-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-6-yl]sulfanyl]-4,5-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C56H78O12S/c1-27-21-41(67-49(63)33(27)25-57)29(3)35-9-11-37-31-23-47(55(65)45(61)15-13-43(59)53(55,7)39(31)17-19-51(35,37)5)69-48-24-32-38-12-10-36(30(4)42-22-28(2)34(26-58)50(64)68-42)52(38,6)20-18-40(32)54(8)44(60)14-16-46(62)56(48,54)66/h13-16,29-32,35-42,45-48,57-58,61-62,65-66H,9-12,17-26H2,1-8H3/t29-,30-,31-,32-,35+,36+,37-,38-,39-,40-,41+,42+,45-,46-,47-,48-,51+,52+,53-,54-,55+,56+/m0/s1

InChI Key

OCURLCGFNKYNMO-DHHZIUIOSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)C=C[C@@H]5O)C)O)S[C@H]6C[C@H]7[C@@H]8CC[C@@H]([C@]8(CC[C@@H]7[C@@]9([C@]6([C@H](C=CC9=O)O)O)C)C)[C@H](C)[C@H]1CC(=C(C(=O)O1)CO)C)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5O)C)O)SC6CC7C8CCC(C8(CCC7C9(C6(C(C=CC9=O)O)O)C)C)C(C)C1CC(=C(C(=O)O1)CO)C)C)CO

synonyms

ashwagandhanolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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